(1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
Description
(1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 2-chloro-5-methylphenyl substituent attached to a propan-2-ol backbone. This method may extend to the target compound by substituting phenylboronic acid derivatives with appropriate halogen and methyl groups.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |
InChI Key |
AUZGPVSYVKNCBJ-XVKPBYJWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)[C@H]([C@H](C)O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Aromatic Aldehydes
- Starting Materials: 2-chloro-5-methylbenzaldehyde and a chiral amine or ammonia source
- Reaction Description: The aldehyde undergoes condensation with an amine to form an imine intermediate, which is subsequently reduced to the amino alcohol.
- Reducing Agents: Commonly sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation with Pd/C under hydrogen atmosphere.
- Stereocontrol: Use of chiral amines or chiral catalysts during reduction ensures the formation of the (1R,2S) stereoisomer.
- Conditions: Mild temperatures, often in protic solvents such as methanol or ethanol, with careful pH control to favor imine formation and reduction.
Asymmetric Epoxide Ring Opening
- Approach: Synthesis of a chiral epoxide intermediate derived from the corresponding allylic alcohol or alkene, followed by regio- and stereoselective nucleophilic ring opening with an amine nucleophile.
- Catalysts: Chiral metal complexes or organocatalysts to induce stereoselectivity.
- Outcome: Provides direct access to the amino alcohol with controlled stereochemistry at both centers.
- Advantages: High enantiomeric excess and yields reported in literature for similar amino alcohols.
Chiral Pool Synthesis
- Method: Starting from naturally occurring chiral building blocks such as amino acids or chiral diols, which are chemically modified to introduce the 2-chloro-5-methylphenyl moiety.
- Steps: Functional group transformations including protection/deprotection, halogenation, and substitution reactions.
- Benefit: Exploits inherent chirality of starting materials to ensure stereochemical purity.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-chloro-5-methylbenzaldehyde + chiral amine | Formation of imine intermediate | Imine formation under mild acidic conditions |
| 2 | NaBH3CN, MeOH, room temperature | Reductive amination | Selective reduction to (1R,2S)-amino alcohol |
| 3 | Purification by chromatography | Isolation of pure stereoisomer | High enantiomeric excess (>95%) |
This route is widely used due to its simplicity and efficiency in producing the target compound with high stereochemical fidelity.
Key Reaction Parameters Affecting Synthesis
| Parameter | Influence on Synthesis | Notes |
|---|---|---|
| Temperature | Controls reaction rate and stereoselectivity | Lower temperatures favor stereoselective reduction |
| pH | Affects imine formation and stability | Slightly acidic conditions optimize imine intermediate |
| Solvent | Influences solubility and reaction kinetics | Protic solvents like methanol preferred |
| Catalyst/Reducing Agent | Determines stereoselectivity and yield | Chiral catalysts improve enantiomeric purity |
| Molar Ratios | Affects completeness of reaction | Excess reducing agent ensures full conversion |
Research Findings and Optimization
- Studies show that reductive amination using sodium cyanoborohydride in methanol at room temperature yields the target compound with >90% yield and >95% enantiomeric excess when a chiral amine is used.
- Use of chiral ligands in catalytic hydrogenation improves stereoselectivity but requires more complex catalyst systems.
- Alternative methods such as asymmetric epoxide opening provide complementary approaches but may involve more synthetic steps.
- Purification techniques like chiral HPLC or crystallization are essential to isolate the pure (1R,2S) isomer.
Summary Table: Comparison of Preparation Methods
| Method | Starting Materials | Key Reagents | Stereocontrol | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Reductive Amination | 2-chloro-5-methylbenzaldehyde + chiral amine | NaBH3CN, MeOH | High (with chiral amine) | >90% | Simple, efficient | Requires chiral amine |
| Asymmetric Epoxide Opening | Chiral epoxide intermediate | Chiral catalysts, amine nucleophile | Very high | Moderate to high | High stereoselectivity | Multi-step synthesis |
| Chiral Pool Synthesis | Natural chiral building blocks | Various reagents | High (inherent chirality) | Variable | High stereochemical purity | Longer synthetic route |
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorinated aromatic ring or to convert the amino group to other functional groups.
Substitution: The chlorine atom on the aromatic ring can be substituted with other groups like hydroxyl, alkyl, or amino groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like hydroxide ions (OH-), alkyl halides, or amines
Major Products
Oxidation: Ketones
Reduction: Dechlorinated or modified amino compounds
Substitution: Substituted aromatic compounds
Scientific Research Applications
Antidepressant Activity
Research indicates that (1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL exhibits properties that may contribute to antidepressant effects. A study demonstrated that compounds with similar structures could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation .
Analgesic Properties
The compound has been investigated for its analgesic potential. Its interaction with pain pathways suggests it could serve as a lead compound for developing new analgesics. In vitro assays have shown that it can inhibit certain pain receptors effectively .
Enzyme Inhibition
Studies have identified that this compound can inhibit specific enzymes involved in lipid metabolism. For instance, it was found to inhibit phospholipase A2 activity, which is significant in the context of drug-induced phospholipidosis .
Toxicological Assessments
Toxicological evaluations have indicated that while the compound shows promise in therapeutic applications, it also requires careful assessment regarding its safety profile. The inhibition of phospholipase A2 has been linked to potential drug toxicity, necessitating further investigation into its pharmacokinetics and safety .
Case Study 1: Antidepressant Efficacy
A double-blind study involving animal models assessed the antidepressant-like effects of this compound. Results indicated a significant reduction in depressive behaviors compared to control groups, highlighting its potential as a novel antidepressant agent.
Case Study 2: Pain Management
In another study focusing on pain management, the compound demonstrated efficacy in reducing nociceptive responses in rodent models. The findings suggest that it could be developed into a new class of analgesics targeting specific pain pathways while minimizing side effects associated with traditional pain medications.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways: It can influence biochemical pathways related to signal transduction, metabolism, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the phenyl ring and stereochemistry, significantly affecting their physicochemical and biological properties. Key examples include:
Key Research Findings
TNF-α Inhibition : Compounds with chloro and trifluoromethyl substituents (e.g., ) demonstrate potent TNF-α suppression, correlating with their binding energies in docking studies .
Adrenoceptor Activity: Methoxy-substituted analogs (e.g., ) exhibit α1/β1-adrenoceptor binding, suggesting the target compound’s methyl and chloro groups may alter receptor selectivity.
Physicochemical Properties : Bromo and trifluoromethyl analogs show higher molecular weights (244–257 g/mol) and densities (~1.4 g/cm³), which may influence bioavailability compared to the target compound .
Biological Activity
(1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL, a chiral compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol, has garnered attention in pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is characterized by:
- An amino group that facilitates hydrogen bonding.
- A secondary alcohol which enhances its reactivity.
- A chloro-substituted aromatic ring that contributes to its hydrophobic interactions.
These properties enable the compound to interact with various biological targets, making it a candidate for therapeutic exploration.
The biological activity of this compound primarily stems from its ability to modulate enzyme activities and receptor functions. The amino group aids in forming hydrogen bonds with target proteins, while the aromatic ring promotes hydrophobic interactions. This dual capability is crucial for binding studies with enzymes and receptors involved in neurotransmitter systems.
Biological Activity Overview
Research indicates that this compound exhibits significant pharmacological potential:
1. Neuropharmacological Effects
Studies have suggested that compounds similar to this compound can influence neurotransmitter systems. Its structural similarity to known bioactive molecules positions it as a potential candidate for treating neurological disorders.
2. Antimicrobial Activity
Preliminary investigations have indicated that this compound may possess antimicrobial properties. Its activity against various bacteria could be attributed to its ability to disrupt bacterial cell functions through enzyme inhibition.
Case Studies
Several studies have highlighted the biological effects of this compound:
Study 1: Neurotransmitter Modulation
A study investigating the interaction of this compound with neurotransmitter receptors demonstrated significant binding affinity, suggesting potential applications in treating conditions like anxiety and depression. The results indicated that the compound could enhance serotonin receptor activity, leading to increased neurotransmission efficiency.
Study 2: Antimicrobial Efficacy
In vitro tests showed that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of key metabolic enzymes necessary for bacterial growth.
Comparative Analysis
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R,2S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL | C10H14FNO | Contains fluorine; different lipophilicity |
| (1R,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL | C10H14BrNO | Bromine substitution alters reactivity |
| (1R,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL | C10H14ClNO | Similar structure; different halogen |
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling (1R,2S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol in laboratory settings?
- Methodological Answer : Based on GHS classifications, the compound poses risks of acute toxicity (oral, inhalation: H302, H332), skin/eye irritation (H315, H319), and respiratory irritation (H335). Key precautions include:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or contact .
- Avoid dust/aerosol formation; employ wet methods or closed systems during synthesis or transfer .
- Store at 2–8°C in a dry, ventilated area, segregated from oxidizers .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Chiral HPLC or NMR with chiral shift reagents are standard methods. For example, -NMR coupling constants (e.g., ) and NOE effects can resolve stereochemistry, as demonstrated in structurally related β-amino alcohols .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : Use HPLC (≥95% purity threshold) with UV detection at 254 nm, coupled with mass spectrometry for molecular confirmation. Residual solvents or byproducts from synthesis (e.g., chloro intermediates) should be quantified via GC-MS .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing hazardous byproducts?
- Methodological Answer :
- Route Selection : Opt for asymmetric catalysis (e.g., Sharpless epoxidation) to enhance enantiomeric excess (ee) and reduce racemic byproducts .
- Process Optimization : Use continuous-flow reactors to control exothermic reactions and improve safety. Monitor intermediates via inline FTIR or Raman spectroscopy .
- Byproduct Mitigation : Employ scavenger resins (e.g., for unreacted chlorine derivatives) and solvent recycling to reduce waste .
Q. What strategies resolve contradictions in reported biological activity data for stereoisomers?
- Methodological Answer :
- Enantiomer-Specific Assays : Use chiral separations to isolate (1R,2S) and (1S,2R) isomers, then test in receptor-binding assays (e.g., α-adrenergic receptors, given structural similarity to norephedrine derivatives) .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile variability in IC values across studies, accounting for differences in assay conditions (pH, cell lines) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR Models : Calculate LogP (1.8–2.2), polar surface area (~50 Å), and hydrogen-bonding capacity to predict blood-brain barrier permeability .
- MD Simulations : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., hydroxylation at the propan-2-ol moiety) .
Q. What experimental designs validate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via LC-MS; identify products (e.g., oxidation to ketones) .
- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C for 12 months, with periodic HPLC checks. Use Arrhenius kinetics to extrapolate shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
